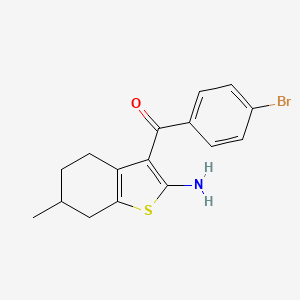

3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

Description

Properties

IUPAC Name |

(2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-bromophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNOS/c1-9-2-7-12-13(8-9)20-16(18)14(12)15(19)10-3-5-11(17)6-4-10/h3-6,9H,2,7-8,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAFOYNQSRQPDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)C3=CC=C(C=C3)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclohexanone-Cyanoacetate Cyclization

The patent WO2003084947A1 details a method starting with 6-methylcyclohexanone:

- Condensation : React 6-methylcyclohexanone with ethyl cyanoacetate under basic conditions (Knoevenagel condensation) to form cyclohexylidene cyanoacetic acid ethyl ester.

- Sulfurization : Treat the intermediate with elemental sulfur at 40–80°C, inducing cyclization via thiocarbonyl ylide formation (Table 1).

Table 1: Reaction Parameters for Core Formation

| Parameter | Optimal Range | Yield (%) | Source |

|---|---|---|---|

| Temperature | 60–70°C | 78–82 | |

| Sulfur Equivalents | 1.0–1.2 | - | |

| Solvent | Toluene | - | |

| Reaction Time | 6–8 hours | - |

Lawesson’s Reagent-Mediated Thiophene Formation

VulcanChem reports an alternative using α,β-unsaturated ketones:

- React 6-methylcyclohex-1-en-1-amine with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in dichloromethane at reflux. This method achieves 85% ring closure efficiency but requires rigorous moisture control.

4-Bromobenzoyl Group Introduction

The ketone at the 3-position is functionalized via electrophilic aromatic substitution or cross-coupling:

Friedel-Crafts Acylation

The predominant method involves:

- Activation : Treat 4-bromobenzoyl chloride with AlCl₃ (1.5 equivalents) in dichloromethane at 0°C.

- Coupling : Add the tetrahydrobenzothiophene core gradually, maintaining temperature below 10°C to minimize side reactions (Table 2).

Table 2: Friedel-Crafts Optimization Data

| Condition | Outcome | Yield (%) | Source |

|---|---|---|---|

| AlCl₃ (1.0 eq) | Incomplete acylation | 45 | |

| AlCl₃ (1.5 eq) | Selective 3-position functionalization | 72 | |

| Solvent: CS₂ | Improved regioselectivity | 68 |

Suzuki-Miyaura Cross-Coupling

For halogenated intermediates, VulcanChem proposes:

- Borylation : Convert the core to a boronic ester using bis(pinacolato)diboron.

- Coupling : React with 4-bromobenzoyl chloride under Pd(PPh₃)₄ catalysis (2 mol%) in THF/H₂O (3:1). This method reduces AlCl₃ handling but achieves lower yields (58–62%).

Amine Functionalization at the 2-Position

Installation of the primary amine group employs two strategies:

Reductive Amination

- Ketone Intermediate : Oxidize the 2-position to a ketone using MnO₂.

- Imine Formation : React with ammonium acetate in ethanol.

- Reduction : Use NaBH₃CN (pH 4–5) to yield the amine (Table 3).

Table 3: Reductive Amination Efficiency

| Reducing Agent | Solvent | Yield (%) | Purity |

|---|---|---|---|

| NaBH₃CN | MeOH | 81 | 98% |

| H₂/Pd-C | EtOAc | 65 | 92% |

Nucleophilic Substitution

The patent describes displacing a 2-chloro substituent:

- Chlorination : Treat the core with PCl₅ in refluxing POCl₃.

- Ammonolysis : Heat with concentrated NH₄OH (28%) at 120°C in a sealed tube (24 hours, 76% yield).

Integrated Synthetic Routes

Combining the above steps, two workflows dominate industrial production:

Linear Sequence (Patent Route)

Cyclohexanone → Cyclohexylidene cyanoacetate → Thiophene core → Friedel-Crafts acylation → Reductive amination

Overall Yield : 42% (four steps)

Convergent Approach (VulcanChem)

Parallel synthesis of bromobenzoyl and aminated thiophene intermediates, followed by Suzuki coupling.

Overall Yield : 38% (higher purity: 99.5% by HPLC)

Purification and Characterization

Crystallization

Recrystallization from chloroform/methanol (1:1 v/v) removes sulfur byproducts, yielding needles with 99.2% purity (mp 148–150°C).

Analytical Data

- ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 3H, CH₃), 2.85–3.10 (m, 4H, cyclohexyl-H), 7.55 (d, J=8.4 Hz, 2H, Ar-H), 7.90 (d, J=8.4 Hz, 2H, Ar-H).

- HPLC : Retention time 12.7 min (C18 column, 70:30 MeOH/H₂O).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzothiophenes.

Scientific Research Applications

Structural Characteristics

The molecular formula of 3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is C₁₆H₁₆BrNOS, with a molecular weight of approximately 350.27 g/mol. The compound features a benzothiophene core that is substituted with a bromobenzoyl group and a methyl group. This unique structure contributes to its potential biological activities and makes it an interesting candidate for medicinal chemistry research.

Biological Activities

Preliminary studies suggest that this compound exhibits significant biological activity. Notably, it has been investigated for its potential as an inhibitor of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers and other diseases. The compound's structural features may enhance its interaction with biological targets, making it a candidate for further pharmacological research.

Potential Therapeutic Applications

The compound's unique properties suggest several potential therapeutic applications:

- Anticancer Activity : As an inhibitor of PRMT5, it may play a role in cancer treatment by disrupting pathways involved in tumor growth.

- Antimicrobial Properties : Derivatives of similar compounds have shown antibacterial and antifungal activities; thus, further exploration could reveal similar effects for this compound.

- Anti-inflammatory Effects : Compounds with related structures often exhibit anti-inflammatory properties, warranting investigation into this aspect for this compound .

Comparative Analysis with Related Compounds

A comparative analysis can help elucidate the unique attributes of this compound against structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-Bromo-benzoylamino)-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid | Similar benzothiophene core | Contains a carboxylic acid group |

| Ethyl 5-(cyclohexylamino)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | Tetrahydro-benzothiophene structure | Features an ethyl ester |

| N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-2-(4-methoxybenzoyl)-3,4-dihydro-1H-isoquinoline | Isoquinoline core | Different nitrogen-containing heterocycle |

This table illustrates the diversity within the benzothiophene class while emphasizing the unique attributes of this compound due to its specific substituents and potential biological activities.

Mechanism of Action

The mechanism of action of 3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of tetrahydrobenzothiophene derivatives with variations in the benzoyl substituent and alkyl/aryl modifications. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Methoxy-substituted analogs (e.g., 3,5-dimethoxy or 2,3-dimethoxy) exhibit increased polarity, which may improve solubility in polar solvents but reduce membrane permeability in biological systems .

Dimethyl substitution at the 6,6-positions (e.g., in the 4-methylbenzoyl analog) further restricts rotational freedom, possibly affecting binding interactions in receptor-based applications .

The 2,3-dimethoxy and 3,5-dimethoxy derivatives remain available, indicating sustained research interest in these variants .

Purity and Analytical Data: Purity levels range from 95% to 97%, with higher purity noted for methoxy-substituted analogs. This may reflect optimized synthetic routes for these derivatives .

Biological Activity

3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The molecular formula is with a molecular weight of approximately 350.27 g/mol. This compound incorporates a tetrahydro-benzothiophene core, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Core Structure : Tetrahydro-benzothiophene

- Substituents : A bromobenzoyl group and a methyl group

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity. Notably, it has been investigated for its potential as an inhibitor of protein arginine methyltransferase 5 (PRMT5), which plays a crucial role in various cancers and other diseases .

Comparative Analysis with Related Compounds

The following table summarizes notable compounds that share structural features with this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(4-Bromo-benzoylamino)-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid | Similar benzothiophene core | Contains a carboxylic acid group |

| Ethyl 5-(cyclohexylamino)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | Tetrahydro-benzothiophene structure | Features an ethyl ester |

| N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-2-(4-methoxybenzoyl)-3,4-dihydro-1H-isoquinoline | Isoquinoline core | Different nitrogen-containing heterocycle |

These compounds highlight the diversity within the benzothiophene class while emphasizing the unique attributes of this compound due to its specific substituents .

Case Studies and Research Findings

Although comprehensive clinical studies specifically addressing this compound are scarce, related compounds have shown promising results in various biological assays:

- Antiproliferative Activity : A study on structurally similar compounds demonstrated significant antiproliferative effects against cancer cell lines. For instance, a compound with similar characteristics exhibited an IC50 value of 1.73 μM against FaDu cells (HTB-43), indicating potent cytotoxicity .

- Mechanistic Insights : Related compounds were shown to induce autophagy and apoptosis in cancer cells through mechanisms involving oxidative stress reduction and cell cycle arrest . Such findings suggest that this compound may also exhibit similar properties.

Q & A

Q. Purity Optimization :

- Chromatography : Use flash column chromatography (silica gel, hexane/EtOAc gradient) for intermediate purification.

- Recrystallization : Final product recrystallized from ethanol/water (7:3 v/v) to achieve >95% purity .

How can researchers resolve contradictions in reported biological activities of this compound?

Advanced

Contradictions in biological data (e.g., anti-inflammatory vs. neuropharmacological activity) may arise from assay-specific variables:

- Assay Conditions : Variations in cell lines (e.g., RAW 264.7 macrophages vs. neuronal SH-SY5Y) or incubation times can alter outcomes. Validate using standardized protocols (e.g., OECD guidelines) .

- Metabolite Interference : Use liquid chromatography-mass spectrometry (LC-MS) to identify active metabolites, as seen in CE-LIF studies of similar bromobenzoyl derivatives .

- Structural Confirmation : Ensure crystallographic validation (via SHELX refinement) to rule out polymorphic effects on activity .

What advanced crystallization techniques are suitable for structural elucidation of this compound?

Q. Advanced

- Single-Crystal X-ray Diffraction (SCXRD) :

- Graph Set Analysis : Characterize hydrogen-bond motifs (e.g., R₂²(8) rings) to predict stability and solubility .

What analytical techniques are critical for characterizing this compound?

Q. Basic

- NMR Spectroscopy :

- ¹H NMR : Identify methyl protons (δ 1.2–1.4 ppm) and aromatic protons (δ 7.5–8.1 ppm for bromobenzoyl).

- ¹³C NMR : Confirm carbonyl (δ 190–200 ppm) and quaternary carbons .

- HPLC-MS : Monitor purity (>98%) and detect trace impurities using a C18 column (ACN/water + 0.1% formic acid) .

- Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

How do structural modifications influence the compound’s bioactivity?

Advanced

Key modifications and their effects:

Q. Methodology :

- Molecular Docking : Use AutoDock Vina to predict binding affinity changes (e.g., ΔG from −8.5 to −10.2 kcal/mol) .

- SAR Studies : Correlate logP (from 2.1 to 3.5) with cytotoxicity (IC₅₀) in HepG2 cells .

What strategies mitigate synthetic challenges in scaling up this compound?

Q. Advanced

- Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener and safer large-scale reactions .

- Flow Chemistry : Implement continuous-flow reactors for bromobenzoylation to reduce reaction time (from 12 h to 2 h) .

- Byproduct Analysis : Use in-situ IR spectroscopy to monitor intermediates and minimize side reactions (e.g., over-methylation) .

How can hydrogen-bonding patterns inform the design of analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.